2-Nitro-4-phenoxyaniline
Overview
Description
2-Nitro-4-phenoxyaniline is an organic compound with the molecular formula C12H10N2O3. It is a derivative of aniline, where the amino group is substituted with a nitro group at the 2-position and a phenoxy group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-4-phenoxyaniline can be synthesized through several methods. One common approach involves the nitration of 4-phenoxyaniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the 2-position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the diazotization of 4-phenoxyaniline followed by a Sandmeyer reaction. This method provides a high yield and is scalable for large-scale production. The reaction conditions include maintaining a low temperature and using copper(I) chloride as a catalyst.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-amino-4-phenoxyaniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, oxidation reactions can occur, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases, elevated temperatures.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 2-Amino-4-phenoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
2-Nitro-4-phenoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Nitro-4-phenoxyaniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, disrupting metabolic pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
4-Nitro-2-phenoxyaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Nitroaniline: Lacks the phenoxy group, resulting in different chemical properties and uses.
4-Nitroaniline: Another isomer with distinct reactivity due to the position of the nitro group.
Uniqueness: 2-Nitro-4-phenoxyaniline is unique due to the presence of both nitro and phenoxy groups, which confer specific chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Properties
IUPAC Name |
2-nitro-4-phenoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-7-6-10(8-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCOOKBBGMCQFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60854-00-4 | |
Record name | 60854-00-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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